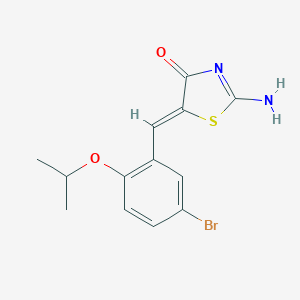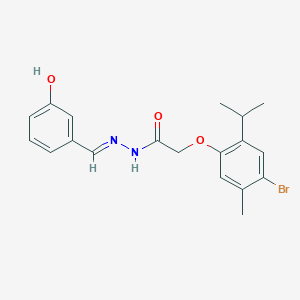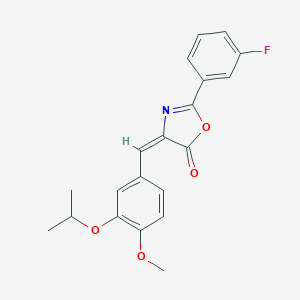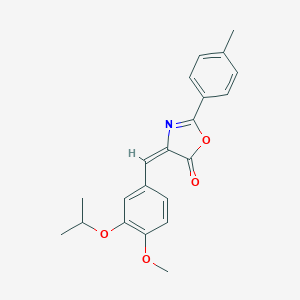![molecular formula C18H20N4O4 B450031 2-(4-METHOXYANILINO)-N'~1~-[1-(4-NITROPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE](/img/structure/B450031.png)
2-(4-METHOXYANILINO)-N'~1~-[1-(4-NITROPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-METHOXYANILINO)-N’~1~-[1-(4-NITROPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of methoxyaniline and nitrophenyl groups, which contribute to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYANILINO)-N’~1~-[1-(4-NITROPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE typically involves the reaction of 4-methoxyaniline with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the hydrazone linkage. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-METHOXYANILINO)-N’~1~-[1-(4-NITROPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can produce nitroso or nitro derivatives .
Applications De Recherche Scientifique
2-(4-METHOXYANILINO)-N’~1~-[1-(4-NITROPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4-METHOXYANILINO)-N’~1~-[1-(4-NITROPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group is particularly important in mediating these interactions, often through redox reactions or covalent binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methoxyanilino)-N’-(4-methoxybenzylidene)propanohydrazide
- 2-(4-Methoxyanilino)-N’-(3,4,5-trimethoxybenzylidene)propanohydrazide
Uniqueness
2-(4-METHOXYANILINO)-N’~1~-[1-(4-NITROPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE is unique due to the presence of both methoxyaniline and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in similar compounds, making it a valuable subject of study in various research fields .
Propriétés
Formule moléculaire |
C18H20N4O4 |
|---|---|
Poids moléculaire |
356.4g/mol |
Nom IUPAC |
2-(4-methoxyanilino)-N-[1-(4-nitrophenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C18H20N4O4/c1-12(14-4-8-16(9-5-14)22(24)25)20-21-18(23)13(2)19-15-6-10-17(26-3)11-7-15/h4-11,13,19H,1-3H3,(H,21,23) |
Clé InChI |
MCZJXCZTDMPGGW-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NN=C(C)C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=C(C=C2)OC |
SMILES canonique |
CC(C(=O)NN=C(C)C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[1-(2-chlorophenyl)ethylidene]-4-methylbenzohydrazide](/img/structure/B449949.png)



![4-chloro-N-[2-(2-{4-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B449959.png)

![5-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B449961.png)
![2,2,2-trifluoro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B449962.png)
![4-[2-(3-Iodo-4-isopropoxy-5-methoxybenzylidene)hydrazino]benzoic acid](/img/structure/B449963.png)



![3-[(2-chlorophenoxy)methyl]-N'-(4-methoxybenzylidene)benzohydrazide](/img/structure/B449973.png)
